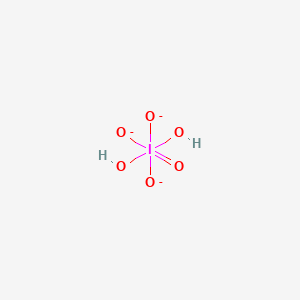
Ammonium thymolphthalein monophosphate
Übersicht
Beschreibung
Ammonium thymolphthalein monophosphate (ATMP) is an organic compound composed of nitrogen, phosphorus, and oxygen. It is a colorless, water-soluble salt that is used as a pH indicator and in the synthesis of certain pharmaceuticals. ATMP has been used in a variety of scientific research applications, including chromatography, spectroscopy, and as a reagent for biochemical assays.
Wissenschaftliche Forschungsanwendungen
Enzyme Activity Determination
Ammonium thymolphthalein monophosphate is used as a substrate for determining enzyme activities, specifically alkaline and acid phosphatase in serum. It offers stability and specificity, particularly for bone, liver alkaline phosphatase, and prostatic acid phosphatase. The method involves buffering at different pH levels for each enzyme, with relatively simple procedures and high precision (Morin, 1973).
Specificity and Advantages in Enzyme Assays
Another application is its use in sodium form (sodium thymolphthalein monophosphate) for acid phosphatase activity measurement in serum. This substrate shows greater specificity for prostatic enzymes and offers advantages like simplicity, sensitivity, precision, and stability in the assay (Roy, Brower, & Hayden, 1971).
Forensic Applications
In forensic science, it is used in presumptive seminal acid phosphatase testing. It's an effective alternative in preliminary seminal fluid analysis due to its selectivity, stability, and health safety compared to other dyes used in similar tests (Seiden & Duncan, 1983).
Preparation and Use in Phosphatase Measurements
Amine salts of thymolphthalein monophosphate are prepared for use in measuring phosphatase activities. These salts are stable, nonhygroscopic, and soluble, making them suitable for such measurements (Erikson & Biggs, 1973).
Quality Control in Substrate Preparation
Quality control is crucial in the preparation of thymolphthalein monophosphate for accurate and reliable measurements of prostatic acid phosphatase activity. Specifications for high-quality substrate have been determined through spectrophotometric, liquid-chromatographic studies, and enzymic activity measurements (Bowers et al., 1981).
Comparative Studies with Other Substrates
Comparative studies have been conducted to evaluate thymolphthalein monophosphate against other substrates like β-glycerophosphate for alkaline phosphatase assay in serum. It has shown clinical reliability and methodological advantages, including simplicity and adaptability (Dalal, Akhtar, Shin, & Winsten, 1971).
Enhanced Enzyme Activity with Additives
Research also indicates that additives like surfactants and proteins can enhance the hydrolysis of thymolphthalein monophosphate by purified prostatic acid phosphatase, suggesting interactions between the substrate, detergent, or protein before enzymatic catalysis (Foti, Herschman, Cooper, & Imfeld, 1975).
Additional Research Applications
Further research applications include its use in the measurement of acid phosphatase activity in various tissues and cultured cells, providing a reproducible assay method (Kaighn, 1978).
Eigenschaften
IUPAC Name |
diazanium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31O7P.2H3N/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;;/h7-16,29H,1-6H3,(H2,31,32,33);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNZZLIMKDQLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium thymolphthalein monophosphate | |
CAS RN |
51027-02-2 | |
| Record name | Ammonium thymolphthalein monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051027022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using ammonium thymolphthalein monophosphate as a substrate for alkaline and acid phosphatase determination compared to existing methods?
A1: Ammonium thymolphthalein monophosphate offers several benefits as a substrate for phosphatase assays:
- Increased Stability: The ammonium salt demonstrates superior stability compared to the previously used sodium salt []. This stability translates to longer-lasting substrate solutions and working reagents, enhancing the practicality of the assay.
- Rapid Analysis: The method allows for the determination of alkaline phosphatase activity in just 5 minutes and acid phosphatase activity in 30 minutes [], making it a relatively fast analytical technique.
- Specificity: The substrate exhibits good specificity for bone and liver alkaline phosphatase, as well as prostatic acid phosphatase []. This selectivity is valuable for targeted enzyme analysis in biological samples.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-2-benzofuro[3,2-d]pyrimidinyl)thio]acetamide](/img/structure/B1226553.png)
![4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1226556.png)
![1-[4-(2-Methoxyphenoxy)but-2-ynyl]azepane](/img/structure/B1226557.png)
![N-[[2-(1-cyclohexenyl)ethylamino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1226559.png)

![2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B1226566.png)






![N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1226576.png)
![2-Methyl-2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B1226578.png)